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Compound of Interest

Compound Name: 1-(Pyridazin-3-yl)azetidin-3-ol

CAS No.: 1339891-09-6

Cat. No.: B1468854

Get Quote

Executive Summary: The "Magic Methyl" of Ring
Contraction
In modern drug discovery, the "Azetidine Switch"—contracting a five-membered pyrrolidine ring

to a four-membered azetidine—has emerged as a powerful tactic to modulate physicochemical

properties without sacrificing biological potency. While pyrrolidine is a privileged scaffold found

in alkaloids (e.g., nicotine) and blockbuster drugs, its ubiquity often leads to metabolic liabilities

and intellectual property (IP) crowding.

The azetidine ring offers a unique solution: it increases sp³ character (Fsp³), lowers lipophilicity

(LogD), and alters exit vectors by approximately 18°, often resulting in improved metabolic

stability and aqueous solubility. This guide objectively compares these two scaffolds to assist in

rational linker design.
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The following table synthesizes experimental and calculated data comparing the core

properties of these linkers.
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Property
Azetidine (4-

membered)

Pyrrolidine (5-

membered)

Impact on Drug

Design

Ring Strain ~26 kcal/mol ~6 kcal/mol

Azetidine is more

reactive; potential for

electrophilic ring

opening (toxicity risk)

if not properly

substituted.

Lipophilicity (LogP) ~1.3 (Lower) ~1.6 (Higher)

Azetidine lowers

LogP, improving

solubility and reducing

non-specific binding.

Basicity (pKa) ~10.5 – 11.0 ~11.2 – 11.3

Azetidine is slightly

less basic due to

increased s-character

in the N lone pair,

potentially improving

membrane

permeability.

Conformation
Puckered (Quasi-

planar)
Envelope (Flexible)

Azetidine is more

rigid, reducing the

entropic penalty of

binding if the vector

matches the pocket.

Metabolic Liability
Ring Opening

(Glutathione)
-Carbon Oxidation

(CYP450)

Azetidine blocks the

"soft spot" of oxidative

metabolism found in

pyrrolidines.

Solubility High Moderate

Ring contraction

typically improves

aqueous solubility

(often >10-fold).
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Key Insight: The reduction in lipophilicity upon ring contraction is driven by the reduction of the

hydrophobic surface area and the change in solvation shell dynamics around the constrained

amine.

Mechanistic Deep Dive
Metabolic Shielding: Blocking the Oxidative Soft Spot
Pyrrolidines are notorious substrates for Cytochrome P450 (CYP) enzymes. The carbons

to the nitrogen are electron-rich and sterically accessible, leading to rapid N-dealkylation or
hydroxylation.

Pyrrolidine Fate: CYP-mediated hydroxylation at the

-carbon forms a carbinolamine, which collapses to an iminium ion, leading to ring opening or
cleavage.

Azetidine Advantage: The high ring strain and altered geometry of azetidine make the

-protons less accessible and the resulting radical intermediates less stable, effectively
"blocking" this metabolic route. However, researchers must screen for glutathione (GSH)
trapping, as the strained ring can act as an electrophile under certain conditions.

Vector Alignment & Structural Rigidity
The bond angle compression from ~109° (pyrrolidine) to ~90° (azetidine) fundamentally alters

the exit vectors of substituents.

Pyrrolidine: Substituents at the 3-position project at an angle conducive to "envelope"

flapping.

Azetidine: Substituents at the 3-position are held in a more rigid, puckered conformation.

This can lock a pharmacophore into a bioactive conformation (increasing potency) or disrupt
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a critical H-bond network (killing potency).

Case Studies: The Switch in Action
Success Story: Baricitinib (JAK Inhibitor)[1][2][3]

Molecule: Baricitinib (Olumiant)[1]

Role of Azetidine: The core linker is a 1-ethylsulfonyl-azetidin-3-yl moiety.[2]

Why Azetidine?

Rigidity: The azetidine ring rigidly orients the cyanomethyl group and the pyrazole-

pyrrolo[2,3-d]pyrimidine scaffold, optimizing the fit within the JAK ATP-binding pocket.

Selectivity: The specific vector provided by the 4-membered ring contributes to JAK1/JAK2

selectivity over JAK3.

IP Space: Moving away from the crowded piperidine/pyrrolidine space of earlier kinase

inhibitors.

Optimization Case: Oxytocin Receptor Antagonists
Study: Replacement of a pyrrolidine/pyrazine core with azetidine (Compound 181).

Outcome:

Potency: Maintained (

= 9.5 nM).

Solubility: Improved 10-fold (59 µg/mL vs. <5 µg/mL).

Developability: The lower LogD and higher Fsp³ reduced clearance, turning a tool

compound into a viable lead.

Cautionary Tale: Nicotine Analogs
Comparison: Natural Nicotine (Pyrrolidine) vs. Azetidine-Nicotine.
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Outcome: The azetidine analog binds significantly less effectively to nicotinic acetylcholine

receptors (nAChRs).

Reason: The distance between the pyridine nitrogen and the basic amine nitrogen is critical

for the pharmacophore. The ring contraction shortened this distance, disrupting the critical

cation-

and H-bond interactions in the binding site.

Visualizations
Figure 1: Metabolic Fate Decision Tree
Caption: Comparative metabolic pathways showing how Azetidine blocks CYP-mediated

oxidation common in Pyrrolidines, while introducing a risk of GSH conjugation.
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Figure 2: The "Azetidine Switch" Decision Matrix
Caption: Strategic workflow for medicinal chemists deciding when to replace a pyrrolidine with

an azetidine.
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Experimental Protocols
Protocol A: Microsomal Stability Assay (Clearance
Comparison)
Objective: To quantify the metabolic stability improvement of the Azetidine analog.

Preparation: Prepare 10 mM stock solutions of the Pyrrolidine and Azetidine analogs in

DMSO.
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Incubation: Dilute compounds to 1 µM in phosphate buffer (pH 7.4) containing 0.5 mg/mL

liver microsomes (human/mouse).

Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction by adding NADPH (1 mM final).[3]

Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes into ice-cold acetonitrile

(containing internal standard) to quench.

Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

Calculation: Plot ln(% remaining) vs. time. Calculate

and Intrinsic Clearance (

).[4]

Success Criteria: Azetidine analog shows >2-fold reduction in

compared to Pyrrolidine.

Protocol B: Ring Contraction Synthesis (Pyrrolidine to
Azetidine)
Objective: Accessing Azetidines from chiral Pyrrolidine precursors using hypervalent iodine.

Reagents: Starting material: N-protected pyrrolidine-2-carboxylic acid derivative. Reagent:

(Diacetoxyiodo)benzene (PIDA) and Iodine (

).

Reaction: Dissolve pyrrolidine substrate in cyclohexane. Add PIDA (1.5 eq) and

(1.0 eq).

Irradiation: Stir under visible light (tungsten lamp) at room temperature for 4-6 hours.

Workup: Quench with saturated aqueous

. Extract with EtOAc.
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Purification: Silica gel chromatography.

Validation: Confirm 4-membered ring formation via NMR (distinctive upfield shift of ring

protons) and HRMS.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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